molecular formula C15H21ClO3 B12672832 Isobutyl 4-(4-chloro-2-methylphenoxy)butyrate CAS No. 94160-36-8

Isobutyl 4-(4-chloro-2-methylphenoxy)butyrate

Cat. No.: B12672832
CAS No.: 94160-36-8
M. Wt: 284.78 g/mol
InChI Key: YWYRKYNYHRGXSR-UHFFFAOYSA-N
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Description

Isobutyl 4-(4-chloro-2-methylphenoxy)butyrate is an organic compound with the molecular formula C15H21ClO3 It is a derivative of butyric acid and features a phenoxy group substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 4-(4-chloro-2-methylphenoxy)butyrate typically involves the esterification of 4-(4-chloro-2-methylphenoxy)butyric acid with isobutanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 4-(4-chloro-2-methylphenoxy)butyrate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenoxybutyrates depending on the nucleophile used.

Scientific Research Applications

Isobutyl 4-(4-chloro-2-methylphenoxy)butyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Isobutyl 4-(4-chloro-2-methylphenoxy)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can mimic natural substrates or inhibitors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    MCPA (4-chloro-2-methylphenoxyacetic acid): A widely used herbicide with similar structural features.

    2,4-D (2,4-dichlorophenoxyacetic acid): Another herbicide with a phenoxyacetic acid structure.

    Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid): A herbicide with a similar phenoxy group but different side chain.

Uniqueness

Isobutyl 4-(4-chloro-2-methylphenoxy)butyrate is unique due to its specific ester structure, which can influence its reactivity and interaction with biological systems. Its isobutyl ester group provides distinct physicochemical properties compared to other similar compounds, potentially leading to different applications and effects.

Properties

CAS No.

94160-36-8

Molecular Formula

C15H21ClO3

Molecular Weight

284.78 g/mol

IUPAC Name

2-methylpropyl 4-(4-chloro-2-methylphenoxy)butanoate

InChI

InChI=1S/C15H21ClO3/c1-11(2)10-19-15(17)5-4-8-18-14-7-6-13(16)9-12(14)3/h6-7,9,11H,4-5,8,10H2,1-3H3

InChI Key

YWYRKYNYHRGXSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)OCC(C)C

Origin of Product

United States

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